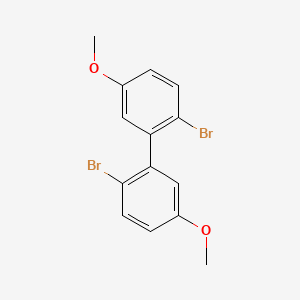

2,2'-Dibromo-5,5'-dimethoxybiphenyl

Description

Properties

CAS No. |

6161-46-2 |

|---|---|

Molecular Formula |

C14H12Br2O2 |

Molecular Weight |

372.05 g/mol |

IUPAC Name |

1-bromo-2-(2-bromo-5-methoxyphenyl)-4-methoxybenzene |

InChI |

InChI=1S/C14H12Br2O2/c1-17-9-3-5-13(15)11(7-9)12-8-10(18-2)4-6-14(12)16/h3-8H,1-2H3 |

InChI Key |

LDHRJTFWAOKHFH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C2=C(C=CC(=C2)OC)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 3,3'-Dimethoxybiphenyl

The most direct and commonly employed method for preparing 2,2'-Dibromo-5,5'-dimethoxybiphenyl involves the bromination of 3,3'-dimethoxybiphenyl. This approach takes advantage of the directing effect of the methoxy groups to achieve regioselective bromination.

Reaction Scheme:

3,3'-Dimethoxybiphenyl + Br₂ → this compound

Typical Procedure:

- 3,3'-Dimethoxybiphenyl is dissolved in glacial acetic acid

- Bromine is added dropwise to the solution

- The reaction mixture is heated at 100-120°C for 2-4 hours

- The product is isolated by precipitation, filtration, and recrystallization

Sequential Functionalization from Biphenyl

An alternative approach involves the sequential functionalization of biphenyl:

Reaction Sequence:

- Bromination of biphenyl to obtain 3,3'-dibromobiphenyl

- Introduction of methoxy groups at the 5,5'-positions

- Additional bromination to generate this compound

While this approach offers flexibility in substitution patterns, it is generally less efficient due to the multiple synthetic steps involved.

Improved Preparation Methods

Optimized Bromination Protocol

Recent developments have significantly improved the preparation of this compound through optimized reaction conditions. The enhanced protocol provides yields up to 80-85%, representing a substantial improvement over classical methods.

Key Optimization Parameters:

| Parameter | Optimized Condition | Effect on Yield |

|---|---|---|

| Bromine Concentration | 10-20% w/w in acid | Higher concentrations decrease selectivity |

| Temperature | 100-120°C | Lower temperatures result in incomplete reaction |

| Reaction Time | 2-4 hours | Extended times lead to side reactions |

| Molar Ratio (substrate:Br₂) | 1:2.2 | Higher ratios improve conversion |

| Solvent | Acetic acid | Superior to other carboxylic acids tested |

The reaction proceeds under ambient pressure, and the product can be isolated through precipitation by dilution with water followed by filtration.

Two-Step Method via 2,2'-Dimethoxybiphenyl

Another improved preparation method involves a two-step process:

Step 1: Methylation of biphenyl-2,2'-diol using dimethyl sulfate in the presence of sodium hydroxide to obtain 2,2'-dimethoxy-biphenyl (95% yield).

Biphenyl-2,2'-diol + (CH₃)₂SO₄ → 2,2'-Dimethoxy-biphenyl

Step 2: Bromination of 2,2'-dimethoxy-biphenyl with bromine to obtain this compound.

2,2'-Dimethoxy-biphenyl + Br₂ → this compound

This method is particularly valuable when starting from biphenyl-2,2'-diol, which may be readily available in some contexts.

Technical Considerations and Optimization

Solvent Effects

The choice of solvent significantly impacts the regioselectivity and overall efficiency of the bromination reaction. A comparative analysis of different solvents is presented below:

| Solvent | Yield (%) | Purity (%) | Reaction Time (h) | Comments |

|---|---|---|---|---|

| Acetic acid | 65-85 | >98 | 2-4 | Preferred solvent |

| Propionic acid | 60-70 | 95-97 | 3-5 | Acceptable alternative |

| Butyric acid | 55-65 | 93-96 | 3-6 | Less efficient |

| Dichloromethane | 40-50 | 90-95 | 6-8 | Poor regioselectivity |

Acetic acid provides the optimal combination of yield, purity, and reaction time, making it the solvent of choice for the bromination of 3,3'-dimethoxybiphenyl.

Temperature Effects

The reaction temperature critically influences both the rate of reaction and the formation of side products. At temperatures below 60°C, the bromination proceeds slowly and incompletely. Conversely, temperatures above 150°C promote the formation of polybrominated products and other side reactions. The optimal temperature range has been established at 100-120°C, balancing reaction rate with selectivity.

Purification Methods

Several purification techniques have been employed for this compound:

- Recrystallization from ethanol: Provides high-purity material suitable for most applications

- Column chromatography: Used for analytical-grade material when trace impurities are problematic

- Precipitation from acetic acid/water: Quick method for technical-grade material

Recrystallization from ethanol is generally the preferred method, offering a good balance between purity, yield recovery, and process simplicity.

Structural Confirmation and Analysis

The identity and purity of this compound can be confirmed through various analytical techniques:

Spectroscopic Characterization

NMR Spectroscopy: The ¹H NMR spectrum typically shows characteristic signals for:

- Aromatic protons (6.8-7.5 ppm)

- Methoxy protons (3.8-3.9 ppm)

IR Spectroscopy: Characteristic absorption bands include:

- C-O stretching (1240-1260 cm⁻¹)

- Aromatic C-H stretching (3000-3100 cm⁻¹)

- C-Br stretching (550-650 cm⁻¹)

X-ray Crystallography

X-ray crystallographic studies of related compounds such as 3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl have revealed that these structures typically adopt a staggered arrangement to minimize steric interactions between ortho substituents, with dihedral angles between the two aromatic rings typically in the range of 80-85°.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Bromination | 3,3'-Dimethoxybiphenyl | 60-85 | Single step, scalable | Requires precise control of conditions |

| Two-Step via 2,2'-Diol | Biphenyl-2,2'-diol | 70-75 (overall) | High regioselectivity | Multiple steps, more reagents required |

| Sequential Functionalization | Biphenyl | 45-55 (overall) | Flexible substitution patterns | Multiple steps, lower overall yield |

The direct bromination of 3,3'-dimethoxybiphenyl represents the most efficient method for preparing this compound, particularly when employing the optimized conditions described earlier.

Applications and Further Transformations

This compound serves as a versatile intermediate for numerous applications:

Conversion to Iodo Derivatives

The compound can be converted to 2,2'-diiodo-5,5'-dimethoxybiphenyl through lithiation followed by iodination:

This compound + n-BuLi → Dilithiated intermediate

Dilithiated intermediate + I₂ → 2,2'-Diiodo-5,5'-dimethoxybiphenyl

This transformation is typically conducted at temperatures between -78°C and -50°C.

Demethylation Reactions

The methoxy groups can be cleaved to yield 2,2'-dibromo-5,5'-dihydroxybiphenyl:

This compound + BBr₃ → 2,2'-Dibromo-5,5'-dihydroxybiphenyl

This reaction typically employs boron tribromide in dichloromethane at low temperatures (-78°C to -50°C).

Cross-Coupling Reactions

The bromine atoms at the 2,2'-positions serve as excellent handles for various cross-coupling reactions, including:

- Suzuki-Miyaura coupling

- Stille coupling

- Negishi coupling

- Sonogashira coupling

These transformations enable the construction of complex molecular architectures for applications in materials science, catalysis, and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dibromo-5,5’-dimethoxybiphenyl undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding biphenyl compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted biphenyl derivatives.

Oxidation Reactions: Products include aldehydes or carboxylic acids.

Reduction Reactions: Products include the corresponding biphenyl compound.

Scientific Research Applications

2,2’-Dibromo-5,5’-dimethoxybiphenyl has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2’-Dibromo-5,5’-dimethoxybiphenyl involves its interaction with various molecular targets. The bromine atoms and methoxy groups play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Bromine vs. Other Functional Groups

5,5'-Dimethoxybiphenyl-2,2'-diol

- Formula : C₁₄H₁₄O₄

- Key Differences :

- Synthesis : Derived from demethylation of 2,2'-dimethoxybiphenyl derivatives .

4,4′-Dibromo-2,2′,5,5′-tetramethoxybiphenyl

Core Structure Variations: Biphenyl vs. Heterocyclic Analogues

5,5'-Dibromo-2,2'-bithiophene

- Formula : C₈H₄Br₂S₂

- Key Differences :

- Synthesis : Achieved via Suzuki-Miyaura cross-coupling, differing from the bromination route used for the target compound .

2,2’,5,5’-Tetrabromobiindole

- Formula : C₁₆H₈Br₄N₂

- Key Differences: Indole-based core with four bromine atoms.

Functionalized Derivatives: Carboxylic Acids and Esters

5,5'-Dibromo-2,2'-dimethoxy-3,3'-biphenyldicarboxylic Acid

- Formula : C₁₆H₁₂Br₂O₆

- Key Differences: Introduces carboxylic acid (-COOH) groups at 3,3'-positions. Acts as a chelating agent for metal coordination complexes, unlike the non-acidic target compound .

Comparative Data Table

Key Findings and Implications

Substituent Effects :

- Bromine atoms enhance electron-withdrawing properties and thermal stability, making the target compound suitable for high-performance polymers.

- Methoxy groups improve solubility in organic solvents, while hydroxyl groups increase bioactivity .

Synthetic Flexibility :

- Bromination and cross-coupling (e.g., Suzuki-Miyaura) are dominant methods for synthesizing halogenated biphenyls, with regioselectivity controlled by substituent positioning .

Biological vs. Material Applications :

- Halogenated biphenyls (e.g., this compound) are prioritized in materials science, whereas hydroxylated or indole-based analogues are explored for pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2,2'-Dibromo-5,5'-dimethoxybiphenyl, and how can they be addressed methodologically?

- Answer: Synthesis often involves halogenation and methoxylation steps. A major challenge is regioselective bromination due to steric hindrance from the methoxy groups. Evidence suggests that substituting bromine with iodine (e.g., converting 2,2'-dibromobiphenyl to 2,2'-diiodobiphenyl) prior to nitration improves reactivity and yield . Palladium-catalyzed cross-coupling reactions (e.g., with 4,4'-dimethoxydiphenylamine) are effective for constructing biphenyl frameworks, though purification may require column chromatography to remove tarry byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer:

- 1H/13C NMR: Assigns methoxy (-OCH3) and aromatic proton environments. For example, methoxy groups typically resonate at δ ~3.8 ppm in 1H NMR, while brominated carbons show downfield shifts in 13C NMR .

- HRESIMS: Confirms molecular weight (e.g., [M+H]+ at m/z 386.94 for C14H12Br2O2) .

- XRD or ORTEP: Resolves crystal structure, particularly for derivatives like 5,5'-dimethoxybiphenyl-2,2'-diol .

Q. How does steric hindrance from substituents affect the compound’s stability in solution?

- Answer: The 2,2'-dibromo and 5,5'-dimethoxy groups create steric congestion, reducing solubility in polar solvents. Stability can be enhanced using aprotic solvents (e.g., DMF or THF) and inert atmospheres to prevent degradation. Comparative studies with less-hindered analogs (e.g., 2,2'-diiodo derivatives) show improved thermal stability .

Advanced Research Questions

Q. How does this compound perform as a precursor in asymmetric catalysis?

- Answer: Its bromine atoms serve as leaving groups for synthesizing phosphine ligands (e.g., DIPSKEWPHOS or BINAP derivatives). For example, Grignard reactions with diphenylphosphinyl halides yield chiral ligands for ruthenium complexes, enhancing enantioselectivity in hydrogenation reactions . Key parameters:

- Ligand Design: Substituents (e.g., methoxy groups) influence steric and electronic effects.

- Catalytic Efficiency: Ruthenium complexes derived from this compound achieve >90% enantiomeric excess (ee) in ketone reductions .

Q. What contradictions exist in reported synthetic yields for dibromo vs. diiodo derivatives, and how can they be resolved?

- Answer: Evidence shows that nitration of 2,2'-dibromo-5,5'-dinitrobiphenyl yields only 20.6% product due to poor reactivity, whereas diiodo analogs achieve 62% yields . Contradictions arise from halogen electronegativity and bond dissociation energies. Resolution strategies:

- Halogen Exchange: Convert dibromo to diiodo intermediates via Finkelstein reactions .

- Catalytic Optimization: Use Cu(I) catalysts (e.g., CuI with phenanthroline ligands) to enhance coupling efficiency .

Q. How does this compound’s electronic structure influence its application in optoelectronic materials?

- Answer: The electron-donating methoxy groups and electron-withdrawing bromines create a push-pull system, tuning HOMO-LUMO gaps. For example:

- Polymer Synthesis: Copolymerization with thiophene derivatives (e.g., 5,5'-dibromo-2,2'-bithiophene) yields conjugated polymers with bandgaps ~2.1–2.3 eV, suitable for organic photovoltaics .

- Charge Transport: Density functional theory (DFT) calculations predict hole mobility >10⁻³ cm²/V·s in thin-film transistors .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.